Product packaging for 2-Methyl-L-isoleucine(Cat. No.:CAS No. 188359-23-1)

2-Methyl-L-isoleucine

Cat. No.: B071223
CAS No.: 188359-23-1
M. Wt: 145.2 g/mol
InChI Key: RSPOGBIHKNKRFJ-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-L-isoleucine is a non-proteinogenic amino acid analog of L-isoleucine, characterized by its unique methyl group branching at the second carbon of its side chain. This structural modification makes it a valuable tool in biochemical and metabolic research, particularly for investigating the substrate specificity and catalytic mechanisms of enzymes like aminotransferases and branched-chain amino acid dehydrogenases. It serves as a critical compound in studies of amino acid transport, protein synthesis inhibition, and the biosynthesis of specialized natural products. Researchers utilize this compound to probe metabolic pathways, study enzyme kinetics, and understand feedback inhibition mechanisms within the complex network of branched-chain amino acid metabolism. This high-purity, well-characterized compound is offered as a reliable reference standard to support rigorous scientific inquiry in pharmacology and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B071223 2-Methyl-L-isoleucine CAS No. 188359-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188359-23-1

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(2S,3S)-2-amino-2,3-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

RSPOGBIHKNKRFJ-FSPLSTOPSA-N

SMILES

CCC(C)C(C)(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@](C)(C(=O)O)N

Canonical SMILES

CCC(C)C(C)(C(=O)O)N

Synonyms

L-Isoleucine, 2-methyl- (9CI)

Origin of Product

United States

Biosynthetic Pathways and Regulation of L Isoleucine

Canonical L-Isoleucine Biosynthesis from 2-Oxobutanoate (B1229078) in Microorganisms and Plants

The canonical pathway for L-isoleucine biosynthesis is a well-characterized, multi-step process that converts L-threonine into L-isoleucine. researchgate.netelifesciences.org This pathway involves a sequence of five enzymatic reactions, each catalyzed by a specific enzyme. These enzymes work in concert to modify the substrate, ultimately yielding L-isoleucine. researchgate.net The key intermediate in this pathway is 2-oxobutanoate, which is formed in the initial step. nih.gov

The biosynthesis of L-isoleucine begins with the conversion of L-threonine to 2-oxobutanoate, a reaction catalyzed by the enzyme L-threonine dehydratase, also known as threonine deaminase. uniprot.orgwikipedia.org This enzyme, encoded by the ilvA gene, facilitates a two-step process. ebi.ac.ukuniprot.org The first step involves the dehydration of L-threonine to produce an enamine intermediate, 2-aminocrotonate. nih.gov This intermediate then spontaneously tautomerizes to its imine form, 2-iminobutanoate, which is subsequently hydrolyzed to 2-oxobutanoate and ammonia. wikipedia.org Threonine dehydratase is a key regulatory point in the pathway and is subject to feedback inhibition by L-isoleucine. wikipedia.org This allosteric regulation allows the cell to control the rate of isoleucine synthesis based on its intracellular concentration. uniprot.org

The second step in the L-isoleucine biosynthesis pathway is the condensation of 2-oxobutanoate with a molecule of pyruvate (B1213749). wikipedia.org This reaction is catalyzed by acetohydroxy acid synthase (AHAS), also known as acetolactate synthase. wikipedia.orgunl.edu The product of this condensation is 2-aceto-2-hydroxybutyrate. wikipedia.orgnih.gov AHAS is a crucial enzyme as it also participates in the biosynthesis of other branched-chain amino acids, valine and leucine (B10760876). nih.govrcsb.org The activity of AHAS is regulated by feedback inhibition from these end-product amino acids. researchgate.netnih.gov In many bacteria, there are multiple isozymes of AHAS, each with different regulatory properties. nih.govnih.gov

Following the formation of 2-aceto-2-hydroxybutyrate, the third step involves a combined isomerization and reduction reaction catalyzed by acetohydroxy acid isomeroreductase (AHAIR), also known as ketol-acid isomeroreductase. nih.govembopress.org This enzyme converts (S)-2-aceto-2-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylpentanoate. nih.govtermwiki.com The reaction requires NADPH as a cofactor and the presence of magnesium ions. embopress.org AHAIR facilitates an alkyl migration followed by a keto acid reduction, a complex transformation performed by a single enzyme. nih.gov

The fourth step in the pathway is a dehydration reaction catalyzed by dihydroxy-acid dehydratase (DHAD). nih.gov This enzyme removes a molecule of water from (2R,3R)-2,3-dihydroxy-3-methylpentanoate to form (S)-3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvalerate. nih.govuniprot.org DHAD is an iron-sulfur cluster-containing enzyme, and its catalytic activity is dependent on this cluster. nih.govresearchgate.netebi.ac.uk The reaction is initiated by the abstraction of a proton, leading to the elimination of water and the formation of the keto acid product. nih.gov

The final step in the biosynthesis of L-isoleucine is a transamination reaction catalyzed by a branched-chain amino acid transaminase (BCAT). wikipedia.orgnih.gov In this reaction, the amino group from an amino donor, typically L-glutamate, is transferred to (S)-3-methyl-2-oxopentanoate. nih.govuniprot.org This results in the formation of L-isoleucine and 2-oxoglutarate. uniprot.org This reversible reaction completes the synthesis of L-isoleucine. nih.gov

Table 1: Enzymes of the Canonical L-Isoleucine Biosynthetic Pathway

StepEnzyme NameAbbreviationEC NumberSubstrate(s)Product(s)
1L-Threonine DehydrataseIlvA4.3.1.19L-Threonine2-Oxobutanoate, NH₃
2Acetohydroxy Acid SynthaseAHAS/ALS2.2.1.62-Oxobutanoate, Pyruvate(S)-2-Aceto-2-hydroxybutyrate, CO₂
3Acetohydroxy Acid IsomeroreductaseAHAIR1.1.1.86(S)-2-Aceto-2-hydroxybutyrate, NADPH(2R,3R)-2,3-Dihydroxy-3-methylpentanoate, NADP⁺
4Dihydroxy-Acid DehydrataseDHAD4.2.1.9(2R,3R)-2,3-Dihydroxy-3-methylpentanoate(S)-3-Methyl-2-oxopentanoate, H₂O
5Branched-Chain Amino Acid TransaminaseBCAT2.6.1.42(S)-3-Methyl-2-oxopentanoate, L-GlutamateL-Isoleucine, 2-Oxoglutarate

Alternative and Specialized L-Isoleucine Biosynthetic Routes

While the canonical pathway starting from threonine is the most common, some microorganisms have evolved alternative routes for L-isoleucine biosynthesis, often dependent on specific growth conditions or available substrates. nih.gov

One such alternative involves the synthesis of the key intermediate 2-oxobutanoate from precursors other than threonine. In some bacteria, a pathway starting from glutamate (B1630785) has been identified. nih.govasm.org This route proceeds through intermediates such as β-methylaspartate and β-methyloxaloacetate to form 2-oxobutanoate. nih.govasm.org

Another alternative, known as the "pyruvate pathway," has been observed in certain archaea and bacteria. researchgate.netnih.gov This pathway begins with the condensation of acetyl-CoA and pyruvate to form citramalate (B1227619). nih.govresearchgate.net A series of subsequent reactions then converts citramalate to 2-oxobutanoate, which can then enter the latter part of the canonical isoleucine synthesis pathway. nih.gov

Furthermore, under anaerobic conditions, some bacteria can synthesize isoleucine from propionate. elifesciences.org This involves the carboxylation of propionyl-CoA. nih.gov In some cases, organisms can also utilize exogenous sources of related compounds, such as 2-methylbutyrate, to synthesize isoleucine, bypassing the need for de novo synthesis from glucose. researchgate.net These alternative pathways highlight the metabolic flexibility of microorganisms in producing essential amino acids. elifesciences.org

Pyruvate Pathway for 2-Oxobutanoate Synthesis

In many organisms, the principal route to L-isoleucine involves the deamination of L-threonine. wikipedia.orgwikiwand.com This reaction is catalyzed by the enzyme threonine deaminase (also known as threonine ammonia-lyase), which converts L-threonine into 2-oxobutanoate and ammonia. wikipedia.orgebi.ac.uk This pyridoxal-5'-phosphate (PLP) dependent enzyme initiates the dedicated pathway to isoleucine biosynthesis. wikipedia.org

However, alternative "pyruvate pathways" exist that synthesize 2-oxobutanoate independently of threonine. researchgate.netnih.gov One such pathway, identified in various bacteria and archaea, starts with the condensation of acetyl-CoA and pyruvate to form citramalate. nih.govasm.orgresearchgate.net A series of enzymatic reactions then converts citramalate into 2-oxobutanoate, which can then enter the canonical isoleucine synthesis pathway. nih.govnih.gov This route provides metabolic flexibility, allowing for isoleucine production even when threonine is limited. researchgate.netasm.org

Propionate Carboxylation and Anaerobic Biosynthesis Routes

Under anaerobic conditions, some microorganisms utilize distinct pathways for isoleucine synthesis. Certain anaerobic bacteria, particularly those found in the rumen, can synthesize isoleucine through the carboxylation of 2-methylbutyrate. nih.govnih.gov This pathway is distinct from the aerobic routes and is significant in anaerobic environments. nih.govnih.gov

Another anaerobic route involves the enzyme pyruvate formate-lyase, which can generate 2-oxobutanoate from propionyl-CoA and formate. researchgate.netelifesciences.org This pathway demonstrates the metabolic adaptability of organisms like E. coli to synthesize essential metabolites under different oxygen availabilities. elifesciences.org Additionally, propionyl-CoA, derived from the catabolism of molecules like odd-chain fatty acids and other amino acids, can serve as a precursor for 2-oxobutanoate, highlighting the integration of various metabolic networks. nih.govnih.gov

Transcriptional and Allosteric Regulation of L-Isoleucine Biosynthesis Enzymes

The production of L-isoleucine is tightly controlled to prevent wasteful overproduction and maintain cellular homeostasis. This regulation occurs at both the enzyme activity level (allosteric) and the gene expression level (transcriptional). researchgate.netnih.gov

Feedback Inhibition Mechanisms by L-Isoleucine and Other Branched-Chain Amino Acids

The concept of allosteric regulation was first characterized in the isoleucine biosynthesis pathway. researchgate.netnih.gov The final product, L-isoleucine, acts as a feedback inhibitor of threonine deaminase, the first enzyme in the pathway. wikipedia.orgbioninja.com.austudy.com Isoleucine binds to a regulatory (allosteric) site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, threonine. nih.govbioninja.com.austudy.com

This inhibition is highly specific and cooperative; the binding of one isoleucine molecule to the tetrameric enzyme increases the affinity for subsequent isoleucine molecules at the other inhibitor sites. purdue.edumdpi.com Interestingly, L-valine, another BCAA, can act as an activator by competing with isoleucine at the regulatory site, thereby reversing the inhibition. purdue.edunih.gov This interplay between isoleucine and valine allows the cell to balance the pools of these related amino acids. mdpi.com Leucine can also inhibit threonine deaminase, but with a much lower affinity than isoleucine. purdue.edu

Summary of Allosteric Regulation of Threonine Deaminase
Effector MoleculeRegulatory RoleMechanism of Action
L-IsoleucineInhibitorBinds to allosteric sites, inducing a conformational change that reduces substrate affinity. nih.govbioninja.com.austudy.com
L-ValineActivatorCompetes with L-Isoleucine at the allosteric site, preventing inhibition. purdue.edunih.gov
L-LeucineWeak InhibitorBinds to the inhibitor site with a much lower affinity compared to L-Isoleucine. purdue.edu

Gene Expression Control of ilv Operons

In many bacteria, the genes encoding the enzymes for BCAA biosynthesis are organized into clusters called operons. nih.govnih.govresearchgate.net A primary example is the ilv operon. The expression of these operons is regulated in response to the availability of branched-chain amino acids. nih.govnih.gov

One key mechanism is transcriptional attenuation. nih.govresearchgate.net In bacteria like E. coli and Corynebacterium glutamicum, the ilvBNC operon leader region contains a short upstream open reading frame (uORF) rich in codons for leucine, valine, and isoleucine. nih.gov When these amino acids are abundant, the ribosome moves quickly through this leader peptide, allowing a terminator hairpin to form in the mRNA, which halts transcription. nih.gov Conversely, when BCAAs are scarce, the ribosome stalls at the BCAA codons, preventing the terminator from forming and allowing transcription of the operon to proceed. nih.gov

Interplay of L-Isoleucine Biosynthesis with Valine and Leucine Pathways

The biosynthetic pathways for isoleucine, valine, and leucine are intricately connected, sharing several enzymes. nih.govnih.govresearchgate.net This co-synthesis necessitates a coordinated regulatory strategy known as multivalent repression, where all three amino acids are required to repress the enzymes in the pathway fully. nih.gov

The synthesis of isoleucine and valine proceeds through parallel steps. oup.com After the initial unique steps (threonine deaminase for isoleucine; the first part of acetolactate synthase for valine), the pathways converge. nih.govresearchgate.net Four enzymes are shared for the subsequent reactions:

Acetohydroxyacid synthase (AHAS) (also known as acetolactate synthase) nih.govresearchgate.net

Ketol-acid reductoisomerase (IlvC) nih.gov

Dihydroxy-acid dehydratase (IlvD) nih.govresearchgate.net

Branched-chain amino acid aminotransferase (IlvE) nih.govresearchgate.net

The leucine biosynthesis pathway branches off from the valine pathway, utilizing α-ketoisovalerate, an intermediate in valine synthesis, as its starting point. nih.govnih.gov This metabolic arrangement means that the regulation of one pathway directly impacts the others, due to competition for shared enzymes and precursors like pyruvate. researchgate.net

Shared Enzymes in Branched-Chain Amino Acid Biosynthesis
EnzymeGene(s) (E. coli)Pathways InvolvedReaction Catalyzed
Acetohydroxyacid SynthaseilvB, ilvN, ilvI, ilvHIsoleucine, ValineCondensation of pyruvate with 2-oxobutanoate (Isoleucine) or another pyruvate (Valine). nih.govresearchgate.net
Ketol-acid ReductoisomeraseilvCIsoleucine, ValineIsomerization and reduction of acetohydroxy acids. nih.gov
Dihydroxy-acid DehydrataseilvDIsoleucine, ValineDehydration of dihydroxy acids. nih.govresearchgate.net
Branched-chain Amino Acid AminotransferaseilvEIsoleucine, Valine, LeucineFinal transamination step to produce the respective amino acids from their keto-acid precursors. nih.govresearchgate.net

Catabolic Pathways and Degradation Mechanisms of Isoleucine Stereoisomers

General Branched-Chain Amino Acid Catabolism Initiation

The catabolism of all three BCAAs—L-leucine, L-valine, and L-isoleucine—commences with a common two-step pathway involving transamination and oxidative decarboxylation. qiagen.comnih.gov These initial reactions prepare the carbon skeletons of the amino acids for their entry into distinct downstream metabolic pathways.

The first step in the degradation of L-isoleucine is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.gov This reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, resulting in the formation of the corresponding branched-chain α-keto acid (BCKA), (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvaleric acid or KMV), and glutamate (B1630785). nih.govnih.gov

There are two main isoforms of BCAT in mammals: a mitochondrial form (BCATm) and a cytosolic form (BCATc). nih.gov The BCATm is widely distributed in various tissues, whereas BCATc is found predominantly in the nervous system. nih.gov This tissue distribution is a key reason why BCAA catabolism is initiated primarily in peripheral tissues like skeletal muscle rather than the liver, which has low BCAT activity. nih.gov This initial transamination step is crucial as it links BCAA metabolism with the nitrogen balance of the body through the production of glutamate. frontiersin.org

Following transamination, the resulting BCKAs undergo an irreversible oxidative decarboxylation, a critical and rate-limiting step in BCAA catabolism. frontiersin.org This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located on the inner mitochondrial membrane. wikipedia.orgfiveable.me The BCKDH complex acts on the BCKAs derived from all three BCAAs, converting them into their respective acyl-CoA derivatives. fiveable.me

Specifically for L-isoleucine, the BCKDH complex converts (S)-3-methyl-2-oxopentanoate to 2-methylbutyryl-CoA. nih.gov This reaction involves the removal of a carboxyl group as CO2 and the addition of coenzyme A, with the concomitant reduction of NAD+ to NADH. youtube.com The BCKDH complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes and requires several cofactors for its activity, including thiamine (B1217682) pyrophosphate (TPP), lipoate, FAD, and NAD+. fiveable.meyoutube.com The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation (inactivation) and dephosphorylation (activation) by a specific kinase (BCKDH kinase) and phosphatase (PPM1K), respectively. youtube.comyoutube.com A deficiency in the BCKDH complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding BCKAs in the body. fiveable.meyoutube.com

Step Enzyme Substrate Product Cofactors
TransaminationBranched-Chain Aminotransferase (BCAT)L-Isoleucine(S)-3-methyl-2-oxopentanoatePyridoxal (B1214274) Phosphate (PLP)
Oxidative DecarboxylationBranched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex(S)-3-methyl-2-oxopentanoate2-Methylbutyryl-CoATPP, Lipoate, FAD, NAD+, CoA

Specific Enzymatic Steps in L-Isoleucine Degradation

After the initial common pathway, the catabolism of 2-methylbutyryl-CoA proceeds through a series of reactions analogous to the β-oxidation of fatty acids. nih.gov This specific pathway for L-isoleucine degradation ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. nyu.eduqiagen.com

The first dedicated step in the degradation of the isoleucine-specific intermediate is the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA. nih.gov This reaction is catalyzed by 2-methylbutyryl-CoA dehydrogenase (MBD), an enzyme encoded by the ACADSB gene. nih.govmetabolicsupportuk.org This enzyme is also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD). nih.gov A deficiency in this enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine, a condition known as 2-methylbutyrylglycinuria. nih.govthinkgenetic.org Although a defect in isoleucine catabolism can be demonstrated, this condition is often considered a harmless metabolic variant with many individuals remaining asymptomatic. nih.govresearchgate.net

Following the formation of tiglyl-CoA, the next steps involve hydration and a second dehydrogenation. Tiglyl-CoA is first hydrated to form 2-methyl-3-hydroxybutyryl-CoA. nih.gov Subsequently, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) catalyzes the oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.govamc.nlnih.gov This enzyme is encoded by the HADH2 gene located on the X chromosome. nih.gov A deficiency in MHBD is a rare X-linked inborn error of isoleucine metabolism, which can lead to progressive neurological symptoms. genome.jpiomcworld.org This enzyme is also referred to as short branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD). amc.nl

The final step in the main degradation pathway of L-isoleucine is the thiolytic cleavage of 2-methylacetoacetyl-CoA. nih.gov This reaction is catalyzed by a short-chain 3-ketoacyl-CoA thiolase, also known as β-ketothiolase. nih.govnih.gov This enzyme utilizes a molecule of coenzyme A to cleave 2-methylacetoacetyl-CoA into two products: acetyl-CoA and propionyl-CoA. nih.govyoutube.com Acetyl-CoA can enter the citric acid cycle for energy production or be used for fatty acid synthesis, while propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate. nyu.edu A deficiency in this enzyme also leads to a serious metabolic disorder. nih.gov

Enzyme Substrate Product(s)
2-Methylbutyryl-CoA Dehydrogenase2-Methylbutyryl-CoATiglyl-CoA
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)2-Methyl-3-hydroxybutyryl-CoA2-Methylacetoacetyl-CoA
Short-Chain 3-Ketoacyl-CoA Thiolase2-Methylacetoacetyl-CoAAcetyl-CoA + Propionyl-CoA

Metabolic Fates of Isoleucine Catabolites and Intermediates

The catabolism of isoleucine is a crucial metabolic process that generates key intermediates destined for central energy pathways. Following the initial steps of transamination and oxidative decarboxylation, the resulting acyl-CoA derivatives enter distinct metabolic routes. youtube.comnih.gov The breakdown of L-isoleucine is both ketogenic and glucogenic, as it ultimately yields acetyl-CoA and propionyl-CoA. youtube.comyoutube.com

The primary fate of these end-products is integration into the tricarboxylic acid (TCA) cycle. nih.gov Acetyl-CoA, a ketogenic product, can enter the TCA cycle to be oxidized for energy or be used for the synthesis of ketone bodies and lipids. youtube.com Propionyl-CoA, a glucogenic product, is converted to succinyl-CoA, which is a direct intermediate of the TCA cycle. youtube.comnih.gov This allows the carbon skeleton of isoleucine to be used for gluconeogenesis, the synthesis of glucose. youtube.com

During the catabolic process, various CoA intermediates are generated. researchgate.net These intermediates can be rapidly converted into their corresponding carnitine esters (like 2-methylbutyrylcarnitine) or glycine (B1666218) esters (such as 2-methylbutyrylglycine), which can be measured in serum and urine, respectively. researchgate.net

Furthermore, mammals possess a secondary, or "R," catabolic pathway for isoleucine, distinct from the primary "S" pathway. nih.gov This pathway processes R-stereoisomers of isoleucine metabolites, leading to the formation of compounds like 2-ethylhydracrylic acid, which is then further oxidized to ethylmalonic acid. nih.govscilit.com The existence of these separate pathways suggests that there is little to no interconversion between the S and R series of metabolites in vivo. nih.gov

Table 1: Metabolic Fates of Key Isoleucine Catabolites

Catabolite/IntermediatePrecursor PathwayMetabolic FateSignificance
Acetyl-CoAL-Isoleucine CatabolismEnters Tricarboxylic Acid (TCA) Cycle; Fatty Acid Synthesis; Ketone Body Formation. nih.govyoutube.comEnergy production; Biosynthesis of lipids.
Propionyl-CoAL-Isoleucine CatabolismConverted to Succinyl-CoA, which enters the TCA Cycle. youtube.comnih.govEnergy production; Precursor for gluconeogenesis.
2-MethylbutyrylcarnitineL-Isoleucine CatabolismTransport and buffering of acyl-CoA intermediates. researchgate.netBiomarker for isoleucine metabolism.
2-MethylbutyrylglycineL-Isoleucine CatabolismExcreted in urine. researchgate.netBiomarker for isoleucine metabolism.
2-Ethylhydracrylic acidR-Pathway of IsoleucineOxidized to ethylmalonic acid. nih.govIntermediate of an alternative stereoisomer pathway.

Microbial Catabolism of L-Isoleucine for Secondary Metabolite Production

Microorganisms can utilize L-isoleucine not only as a source of carbon and nitrogen but also as a precursor for the synthesis of a diverse range of secondary metabolites, some with significant industrial and biotechnological relevance. researchgate.net This alternative metabolism often involves pathways like the Ehrlich pathway in yeast, which converts amino acids into fusel alcohols and their corresponding esters. nih.gov

In bacteria, L-isoleucine catabolism can lead to the production of valuable organic acids. For instance, Bacillus spizizenii ATCC 6633 has been shown to efficiently convert L-isoleucine into (S)-2-methylbutyric acid ((S)-2-MBA), a compound of interest. researchgate.net Under optimized conditions, this microbial process can achieve a high conversion efficiency, yielding (S)-2-MBA with excellent enantiomeric purity. researchgate.net In anaerobic bacteria, the breakdown of L-isoleucine can contribute to the accumulation of various organic acids, including 2-methylbutyric acid. researchgate.net

In the yeast Saccharomyces cerevisiae, L-isoleucine is a key precursor for important aroma compounds in fermented beverages. nih.gov Through the Ehrlich pathway, L-isoleucine is converted to 2-methyl-butyraldehyde, which is then reduced to 2-methyl-1-butanol (B89646) (a higher alcohol). nih.gov This alcohol can be further esterified to produce 2-methylbutyl acetate (B1210297), an ester that contributes fruity and sweet notes to the final product. nih.gov The production of these aroma compounds is influenced by both the initial concentration of L-isoleucine and the activity of key enzymes in the pathway, such as the Bat2p transaminase. nih.gov The degradation of L-isoleucine and other branched-chain amino acids is also a source of precursors for fatty acid biosynthesis in some bacteria, such as Rhodococcus jostii. researchgate.net

Table 2: Microbial Production of Secondary Metabolites from L-Isoleucine

MicroorganismMetabolic PathwayKey Secondary Metabolite(s)Significance/Application
Bacillus spizizeniiAmino Acid Catabolism(S)-2-Methylbutyric acidChiral building block for synthesis. researchgate.net
Saccharomyces cerevisiaeEhrlich Pathway2-Methyl-1-butanol, 2-Methylbutyl acetateKey flavor and aroma compounds in fermented foods and beverages. nih.gov
Anaerobic BacteriaAmino Acid Fermentation2-Methylbutyric acidContributes to the profile of organic acids in anaerobic environments. researchgate.net
Rhodococcus jostiiAmino Acid CatabolismPropionyl-CoAPrecursor for odd-numbered fatty acid and triacylglycerol biosynthesis. researchgate.net

Stereochemistry and Stereoisomerism of Isoleucine and Derivatives

Naturally Occurring L-Isoleucine and Alloisoleucine Forms

Of the four possible stereoisomers, L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is the form predominantly incorporated into proteins during ribosomal biosynthesis. rsc.orgbrainly.comyoutube.com Its diastereomer, L-alloisoleucine ((2S,3R)-2-amino-3-methylpentanoic acid), differs in the stereochemistry at the β-carbon. wikipedia.orgresearchgate.net

While L-isoleucine is an essential amino acid and a fundamental component of proteins, L-alloisoleucine is typically found only in trace amounts in healthy individuals. wikipedia.orghmdb.ca It is primarily formed as a byproduct of L-isoleucine transamination. hmdb.catargetmol.com However, elevated levels of L-alloisoleucine in plasma are a key diagnostic marker for maple syrup urine disease (MSUD), a metabolic disorder characterized by the body's inability to break down branched-chain amino acids. targetmol.comnih.gov L-allo-isoleucine also serves as a precursor in the biosynthesis of coronamic acid, a component of the phytotoxin coronatine (B1215496) produced by certain bacteria. wikipedia.org

The four stereoisomers of isoleucine are detailed in the table below.

StereoisomerSystematic NameConfigurationNatural Occurrence
L-Isoleucine(2S,3S)-2-amino-3-methylpentanoic acid(2S, 3S)Proteinogenic amino acid. wikipedia.orgnih.gov
D-Isoleucine(2R,3R)-2-amino-3-methylpentanoic acid(2R, 3R)Non-proteinogenic enantiomer of L-isoleucine. researchgate.net
L-Alloisoleucine(2S,3R)-2-amino-3-methylpentanoic acid(2S, 3R)Found in trace amounts; biomarker for MSUD. wikipedia.orgnih.gov
D-Alloisoleucine(2R,3S)-2-amino-3-methylpentanoic acid(2R, 3S)Diastereomer of L-isoleucine. rsc.orgresearchgate.net

Synthetic and Biocatalytic Approaches to Diastereomer Control

The synthesis of specific isoleucine diastereomers in high purity is a significant challenge due to the presence of two adjacent stereocenters. google.com Various synthetic and biocatalytic strategies have been developed to control the stereochemical outcome.

Synthetic Approaches: Chemical methods often focus on stereoselective alkylation. One effective strategy involves the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide catalyst. organic-chemistry.org This approach allows for the synthesis of all possible stereoisomers of β-alkyl-α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org Furthermore, the alkylation products can be selectively converted to their corresponding anti-isomers through a deprotonation-protonation process, providing access to the full suite of stereoisomers. organic-chemistry.org Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds has also emerged as a method for the stereoselective synthesis of various β-alkylated α-amino acids. acs.org

Biocatalytic Approaches: Enzymes offer high specificity for producing single diastereomers. Methods have been developed that use D- or L-hydantoinase enzymes to stereoselectively hydrolyze a diastereomeric mixture of hydantoins. google.com This process can be coupled with simultaneous epimerization at the C-5 position of the hydantoin (B18101) ring, which allows the reaction to proceed to completion, converting the entire mixture into the desired N-carbamoyl amino acid, which is then converted to the final amino acid. google.com Transaminase-based dynamic kinetic resolutions represent another powerful biocatalytic method. These reactions can prepare a wide range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity, often facilitated by thermophilic enzymes that are active at elevated temperatures and pH. nih.gov

Mechanisms of Epimerization and Racemization in Synthetic and Biological Contexts

Epimerization is the process of changing the configuration at only one of several stereogenic centers, while racemization involves the formation of an equal mixture of enantiomers. nih.govresearchgate.net In the context of isoleucine, epimerization most commonly refers to the inversion of the α-carbon stereocenter.

In Synthetic Contexts: During chemical peptide synthesis, the activation of the carboxylic acid group of an amino acid can lead to epimerization. peptide.comresearchgate.net A primary mechanism involves the formation of an oxazol-5(4H)-one (oxazolone) intermediate. nih.gov This intermediate has an acidic proton at the C4 position (the original α-carbon), which can be abstracted by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical integrity at the α-center. nih.govresearchgate.net This side reaction is a significant concern as it produces diastereomeric peptides that are often difficult to separate from the desired product. nih.gov

In Biological Contexts: In biological systems, epimerization is a controlled enzymatic process. Isoleucine 2-epimerase, an enzyme found in some Lactobacillus species, catalyzes the interconversion between L-isoleucine (2S,3S) and D-alloisoleucine (2R,3S). nih.gov This enzyme operates via a deprotonation/reprotonation mechanism at the α-carbon, facilitated by a pyridoxal (B1214274) 5′-phosphate (PLP) coenzyme. nih.govnih.gov The enzyme specifically targets the C-2 position without affecting the β-carbon's stereochemistry. nih.gov Post-translational epimerization can also occur in some organisms, where specific amino acid residues within a peptide chain are isomerized by dedicated enzymes, suggesting a mechanism of a two-base-catalyzed proton abstraction and delivery. pnas.org

Conformational Preferences and Rotational Isomerism of Isoleucine Side Chains

The side chain of isoleucine has two torsion angles, χ1 (chi-1, defined by the N-Cα-Cβ-Cγ1 atoms) and χ2 (chi-2, defined by the Cα-Cβ-Cγ1-Cδ1 atoms), which determine its spatial orientation. iit.eduresearchgate.net Rotation around these bonds gives rise to different rotational isomers, or rotamers.

Due to steric hindrance from the branched β-carbon, the conformational freedom of the isoleucine side chain is more restricted compared to unbranched amino acids. russelllab.org The χ1 and χ2 angles preferentially adopt staggered conformations to minimize steric clashes, typically around values of 60° (gauche+, g+), 180° (trans, t), and -60° (gauche-, g-). acs.orgexpasy.org

Analysis of high-resolution protein structures reveals that not all rotameric states are equally populated. There are specific combinations of χ1 and χ2 angles that are highly favored. iit.edunih.gov The most common rotamers account for the vast majority of observed conformations.

The table below summarizes the most populated rotameric states for isoleucine and their approximate frequencies in known protein structures.

Rotamer State (χ1, χ2)Approximate PopulationDihedral Angle Range (χ1, χ2)
{g-, t}~50-60%(-60°, 180°)
{g-, g-}~15%(-60°, -60°)
{g+, t}~13%(60°, 180°)
{t, t}~10%(180°, 180°)
{t, g-}~5%(180°, -60°)
Others<5%Various

Data compiled from multiple structural biology sources and computational studies. iit.edunih.gov

The bulky nature of the side chain near the protein backbone makes it more difficult for isoleucine to adopt an α-helical conformation, while it is readily accommodated within β-sheets. russelllab.org The specific conformational state of the side chain is closely linked to its local environment within the protein, and its 13C chemical shifts are sensitive reporters of the sampled χ1 and χ2 angles. acs.orgnih.gov

Synthesis and Derivatization Strategies for 2 Methyl L Isoleucine and Its Analogs

Chemical Synthesis Methodologies for Isoleucine and its Stereoisomers

Chemical synthesis provides versatile pathways to access not only the natural L-isoleucine but also its non-natural stereoisomers, which are valuable building blocks for pharmaceuticals and peptide mimetics. These methods often rely on stereoselective reactions to control the configuration at both the α- and β-carbons.

Asymmetric Synthesis Routes to Enantiopure Isoleucine

Asymmetric synthesis is crucial for producing enantiomerically pure amino acids. Various strategies have been developed that employ chiral auxiliaries, catalysts, or starting materials from the chiral pool to induce stereoselectivity.

One prominent approach involves the asymmetric alkylation of chiral glycine (B1666218) enolate equivalents. Schöllkopf's bis-lactim ether method, for instance, has been a foundational technique in this area. Another powerful method is the asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base, which utilizes a cinchona alkaloid-derived catalyst to achieve high enantioselectivity mdpi.com. Furthermore, a scalable, one-pot catalytic method has been developed for producing enantiopure β2-amino acids, which involves the reaction of bis-silyl ketene acetals with a silylated aminomethyl ether, catalyzed by a confined imidodiphosphorimidate (IDPi) nih.gov. While this method is for β-amino acids, the underlying principles of asymmetric counteranion-directed catalysis are broadly applicable nih.gov.

Diastereoselective Synthetic Pathways

Controlling the diastereoselectivity in isoleucine synthesis is essential for obtaining the desired (2S, 3S) configuration of L-isoleucine or other specific stereoisomers like D-alloisoleucine.

A key strategy involves the diastereoselective methylation of a precursor molecule. For example, a palladium-catalyzed β-methylation of nor-valine derivatives has been used to complete the isoleucine backbone uef.fi. This method predominantly forms the anti-diastereomer, which can then be isolated. Another approach utilizes the diastereoselective conjugate addition of an organocopper reagent to a crotonate attached to a chiral sultam, which effectively sets the stereochemistry at the β-carbon rsc.org. The synthesis of vicinal amino alcohols, a common structural motif, often starts from enantiopure amino acids, where the inherent chirality directs the stereochemical outcome of subsequent reactions rsc.org.

One synthetic route to D-alloisoleucine involves the acetylation of L-isoleucine, which causes epimerization at the C-2 carbon. This creates a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine, which can then be resolved enzymatically electronicsandbooks.com.

Total Synthesis Approaches

Total synthesis provides a means to construct isoleucine stereoisomers from simple, achiral starting materials. These multi-step sequences are designed to build the carbon skeleton and install the required stereocenters with high precision.

A notable total synthesis approach starts from (S)-2-methylbutyraldehyde. This chiral aldehyde is converted into a diastereomeric mixture of isoleucine hydantoins. The key feature of this process is that the initial conversion proceeds without significant racemization of the chiral center in the starting aldehyde google.com. The subsequent steps then rely on stereoselective enzymatic reactions to isolate the desired isoleucine diastereomer google.com. An alternative total synthesis of an epimeric mixture of L-isoleucine and D-alloisoleucine begins with (S)-2-methylbutan-1-ol, which is then subjected to a series of reactions followed by enzymatic resolution to yield pure D-alloisoleucine electronicsandbooks.com.

Enzymatic and Biocatalytic Production of Isoleucine and Specific Stereoisomers

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the production of chiral compounds like isoleucine.

Hydantoinase-Catalyzed Conversions

The "hydantoinase process" is a well-established industrial method for producing amino acids. This multi-enzyme cascade typically involves three key steps:

Racemization of a 5-substituted hydantoin (B18101).

Stereoselective hydrolysis of one enantiomer of the hydantoin by a hydantoinase to form an N-carbamoyl-amino acid.

Hydrolysis of the N-carbamoyl-amino acid by a carbamoylase to yield the desired free amino acid.

This process is highly effective for producing specific diastereomers of isoleucine. For instance, L-isoleucine can be produced by reacting a diastereomeric mixture of D-allo-isoleucine hydantoin and L-isoleucine hydantoin with an L-hydantoinase google.com. The enzyme selectively hydrolyzes the L-isoleucine hydantoin to N-carbamoyl-L-isoleucine. The reaction is often conducted under conditions that permit simultaneous epimerization at the C-5 position of the hydantoin ring, allowing for a theoretical yield approaching 100% google.comgoogle.com. The pH of the reaction is a critical factor, typically maintained between 7.5 and 11.5 to balance the rate of epimerization with enzyme stability google.com.

Similarly, D-amino acids can be synthesized using D-selective hydantoinases and carbamoylases mdpi.com. For example, D-allo-isoleucine is produced from L-isoleucine hydantoin using a D-hydantoinase, which stereoselectively hydrolyzes the D-allo-isoleucine hydantoin that is formed through epimerization google.com.

Enzymatic Process Step Enzyme Substrate Product Key Feature
Ring-Opening HydrolysisHydantoinase5-substituted hydantoinN-carbamoyl-amino acidStereoselective hydrolysis of one enantiomer.
DecarbamoylationCarbamoylaseN-carbamoyl-L-amino acidL-amino acidL-isomer specific hydrolysis.
RacemizationRacemase5-substituted hydantoinDL-5-substituted hydantoinAllows for dynamic kinetic resolution.

Microorganism-Mediated Biotransformation for Chiral Products

Whole-cell biotransformation utilizes the metabolic machinery of microorganisms to perform complex chemical conversions. This approach can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification and can facilitate cofactor regeneration.

Several bacterial strains have been identified that can stereospecifically convert 5-substituted hydantoins into L-amino acids. For example, Pseudomonas sp. strain NS671 can effectively convert DL-5-(sec-butyl)hydantoin to L-isoleucine tandfonline.com. This microbial conversion involves a sequence of three enzymatic reactions: racemization of the hydantoin, ring-opening hydrolysis by a hydantoinase, and L-specific hydrolysis of the resulting N-carbamyl-L-amino acid by an N-carbamyl-amino acid amidohydrolase tandfonline.com.

The development of new biocatalysts through protein engineering and directed evolution has further expanded the scope of microorganism-mediated synthesis engconf.us. For instance, hydantoinases have been engineered to invert their enantioselectivity, enabling the production of specific L-amino acids that were previously difficult to synthesize biologically caltech.edu. The biosynthesis of L-isoleucine in many microorganisms naturally proceeds from 2-oxobutanoate (B1229078), which is typically generated from L-threonine nih.gov. However, alternative pathways, such as the "pyruvate pathway," exist in some archaea and bacteria, demonstrating the metabolic diversity that can be harnessed for amino acid production nih.gov.

Microorganism Process Type Starting Material Product
Pseudomonas sp. NS671Whole-cell biotransformationDL-5-(sec-butyl)hydantoinL-Isoleucine
Arthrobacter sp. DSM9771Whole-cell catalystDL-5-monosubstituted hydantoinsL-amino acids

Synthesis of N-Methylated Isoleucine Derivatives for Research Applications

N-methylation is a critical modification in peptide chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can increase metabolic stability against proteases, improve membrane permeability, and modulate binding affinity and specificity. nih.govmonash.edu The synthesis of N-methylated isoleucine derivatives, therefore, is of significant interest for incorporating these advantageous properties into peptides. The strategies for synthesizing N-methyl-L-isoleucine and its protected forms for peptide synthesis, as well as more complex hydroxylated analogs, involve multi-step chemical processes that require careful control of stereochemistry. monash.eduacs.org

Synthesis of N-Methyl-L-isoleucine and its Hydrochloride Salt

The synthesis of N-methyl-L-isoleucine typically begins with the parent amino acid, L-isoleucine. A common and broadly applied method involves the N-methylation of an N-acyl or N-carbamoyl protected amino acid using sodium hydride and methyl iodide. monash.edu An alternative strategy involves a three-step procedure consisting of sulfonylation of the α-amino group, methylation, and subsequent desulfonylation, a process that is compatible with both solution-phase and solid-phase synthesis. nih.govacs.org For instance, the amino group of L-isoleucine can be protected with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation of the resulting sulfonamide. The o-NBS group is then removed under mild conditions to yield the N-methylated amino acid. acs.org

Another established route is the Fukuyama-Mitsunobu reaction. This method involves the protection of the L-isoleucine amino group with a 2-nitrobenzenesulfonyl (nosyl) group. The resulting N-nosyl-L-isoleucine is then subjected to methylation using methanol under Mitsunobu conditions, followed by the removal of the nosyl group to yield N-methyl-L-isoleucine.

The resulting free N-methyl-L-isoleucine is often converted to its hydrochloride salt to improve its solubility and stability for storage and handling. biosynth.com This is achieved by treating the free amino acid with a solution of hydrochloric acid, followed by evaporation or crystallization to isolate the salt. biosynth.com The hydrochloride salt is a common form used in various research applications, including as a precursor for further derivatization or in biochemical assays. biosynth.com

Table 1: Physicochemical Properties of N-Methyl-L-isoleucine Hydrochloride
PropertyValue
CAS Number4125-98-8 biosynth.com
Molecular FormulaC₇H₁₅NO₂·HCl biosynth.com
Molecular Weight181.66 g/mol biosynth.com
SynonymsN-Me-L-Ile-OH·HCl biosynth.com
Boiling Point226.10 °C biosynth.com
Flash Point90.60 °C biosynth.com

Fmoc and Boc Protecting Group Strategies for N-Methyl-L-isoleucine

In solid-phase peptide synthesis (SPPS), the α-amino group of amino acids must be temporarily protected to ensure controlled, sequential elongation of the peptide chain. The two most widely used protecting groups for this purpose are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. chemimpex.com

Fmoc Protection: The Fmoc group is introduced onto the nitrogen atom of N-methyl-L-isoleucine by reacting it with an Fmoc-activating agent, such as Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride, under basic conditions. The resulting Fmoc-N-methyl-L-isoleucine (Fmoc-N-Me-L-Ile-OH) is a key building block for SPPS. chemimpex.com The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). chemimpex.com This strategy is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, allowing for selective deprotection of the N-terminus without affecting the side chains. chemimpex.com

Boc Protection: The Boc group is attached to N-methyl-L-isoleucine via reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. Boc-N-methyl-L-isoleucine (Boc-N-Me-L-Ile-OH) is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). chemimpex.comsigmaaldrich.com The Boc strategy often employs stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. monash.edu

The choice between Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized, including its sequence and the presence of acid- or base-sensitive moieties. chemimpex.com Both Fmoc-N-Me-L-Ile-OH and Boc-N-Me-L-Ile-OH are crucial reagents that serve as building blocks in the synthesis of peptide-based drugs and other bioactive molecules. chemimpex.comchemimpex.com

Table 2: Comparison of Fmoc and Boc Protected N-Methyl-L-isoleucine
PropertyFmoc-N-Me-L-Ile-OHBoc-N-Me-L-Ile-OH
CAS Number138775-22-1 chemimpex.comchempep.compeptide.com52498-32-5 chemimpex.comsigmaaldrich.com
Molecular FormulaC₂₂H₂₅NO₄ chemimpex.comC₁₂H₂₃NO₄ chemimpex.comsigmaaldrich.com
Molecular Weight367.4 g/mol chemimpex.comchempep.com245.3 g/mol chemimpex.comsigmaaldrich.com
Deprotection ConditionBase (e.g., 20% Piperidine in DMF) chemimpex.comAcid (e.g., Trifluoroacetic Acid - TFA) monash.educhemimpex.com
Primary UseFmoc-based Solid-Phase Peptide Synthesis chemimpex.comBoc-based Solid-Phase Peptide Synthesis chemimpex.com
Melting Point168 - 176 °C chemimpex.comNot specified

Asymmetric Synthesis of Hydroxylated N-Methyl-L-isoleucine Analogs

The synthesis of hydroxylated amino acids presents a significant challenge due to the need to control the stereochemistry at multiple chiral centers. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is essential for pharmaceutical applications. Hydroxylated N-methyl-L-isoleucine analogs are valuable as they combine the conformational constraints and metabolic stability of N-methylation with the potential for new interactions, such as hydrogen bonding, afforded by the hydroxyl group. nih.gov

Several strategies can be envisioned for the asymmetric synthesis of these complex analogs:

Enzymatic Hydroxylation: Biocatalysis offers a highly selective method for introducing hydroxyl groups. Enzymes such as Fe(II)/α-ketoglutarate-dependent dioxygenases have been identified that can hydroxylate amino acids. mdpi.com For example, L-isoleucine dioxygenase (IDO) specifically catalyzes the formation of 4-hydroxyisoleucine. mdpi.commdpi.com A similar enzymatic system, either naturally occurring or engineered through semi-rational design, could potentially be used to stereoselectively hydroxylate N-methyl-L-isoleucine at a specific position on its side chain. mdpi.com

Asymmetric Aldol Reactions: A powerful C-C bond-forming reaction, the aldol reaction can be used to construct the β-hydroxy-α-amino acid framework. nih.govresearchgate.net This approach would involve the reaction of a chiral enolate derived from a protected N-methyl-L-isoleucine precursor with an appropriate aldehyde. The stereochemical outcome can be controlled by using chiral auxiliaries, chiral catalysts, or substrate-based control to yield the desired diastereomer. nih.gov

Alkene Functionalization: An alternative route involves creating an unsaturated derivative of N-methyl-L-isoleucine and then performing a stereoselective hydroxylation of the double bond. This can be achieved through methods like Sharpless asymmetric dihydroxylation or asymmetric epoxidation followed by regioselective and stereospecific ring-opening with a water equivalent. This strategy allows for the precise installation of two adjacent stereocenters.

These synthetic routes provide access to orthogonally protected chiral β-hydroxy-γ-amino acids and other hydroxylated analogs that are valuable building blocks for creating complex peptides and natural products. nih.gov The development of efficient and stereocontrolled methods is an active area of research, driven by the unique properties these non-proteinogenic amino acids impart to bioactive molecules. nih.govmdpi.com

Table 3: Strategies for Asymmetric Synthesis of Hydroxylated Amino Acids
StrategyDescriptionKey Features
Enzymatic HydroxylationUse of enzymes, like dioxygenases, to directly install a hydroxyl group onto the amino acid side chain. mdpi.commdpi.comHigh regio- and stereoselectivity; mild reaction conditions; environmentally benign. nih.gov
Asymmetric Aldol ReactionStereoselective reaction between a chiral enolate of an isoleucine derivative and an aldehyde to form a β-hydroxy structure. nih.govresearchgate.netWell-established for creating C-C bonds and controlling adjacent stereocenters; relies on chiral auxiliaries or catalysts. nih.gov
Asymmetric Alkene Dihydroxylation/EpoxidationCreation of a double bond in the side chain followed by stereoselective dihydroxylation or epoxidation and subsequent ring-opening. researchgate.netProvides access to vicinal diols or β-hydroxy amines with high stereocontrol.

Enzymology and Molecular Interactions of Isoleucine Metabolizing Enzymes

Enzyme Structural Basis for Substrate Specificity and Stereoselectivity

The ability of enzymes to distinguish between similar substrates is rooted in the precise three-dimensional architecture of their active sites. For enzymes in the isoleucine pathway, this specificity ensures the correct synthesis and degradation of branched-chain amino acids.

Acetohydroxyacid Synthase (AHAS): Also known as acetolactate synthase, AHAS is a key enzyme that demonstrates substrate specificity by catalyzing two different condensation reactions. It can condense two molecules of pyruvate (B1213749) to form α-acetolactate (leading to valine and leucine) or condense pyruvate with α-ketobutyrate to produce α-aceto-α-hydroxybutyrate (the precursor to isoleucine). nih.govwikipedia.org The active site contains a thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor and is shaped to accommodate these specific α-keto acids. nih.govmedchemexpress.com The enzyme's preference for α-ketobutyrate over a second pyruvate molecule dictates the metabolic flux towards isoleucine synthesis. nih.gov

Dihydroxyacid Dehydratase (DHAD): This enzyme catalyzes the dehydration of 2,3-dihydroxy-3-methylpentanoate to form the α-keto acid precursor of isoleucine. uniprot.org The active site of DHAD contains a [2Fe-2S] or [4Fe-4S] iron-sulfur cluster and a magnesium ion, which are essential for catalysis. ebi.ac.uknih.gov The stereospecificity of DHAD is critical, acting only on the correct stereoisomers of its substrates. For instance, studies on the enzyme from Salmonella typhimurium have shown that only the (2S)-isomers of α-acetolactate and α-acetohydroxybutyrate are processed by the subsequent enzyme in the pathway, highlighting the strict stereochemical control. rsc.org

Branched-Chain Amino Acid Aminotransferase (BCAT): BCAT catalyzes the final step in isoleucine biosynthesis, transferring an amino group from glutamate (B1630785) to α-keto-β-methylvalerate. wikipedia.orgnih.gov The specificity is determined by a binding pocket that accommodates the branched alkyl side chains of isoleucine, leucine (B10760876), and valine. The structure of BCAT includes a pyridoxal-5'-phosphate (PLP) cofactor covalently bound to a lysine (B10760008) residue in the active site, which is directly involved in the transamination reaction. nih.gov

While these enzymes are specific for their natural substrates, the introduction of an additional methyl group at the alpha-carbon, as in 2-Methyl-L-isoleucine, would present a significant steric challenge. This modification would likely alter or prevent binding to the active sites of these enzymes, though specific structural studies involving this synthetic analog are not available.

Mechanistic Studies of Enzyme Catalysis in Isoleucine Biosynthesis and Catabolism

The synthesis and breakdown of isoleucine involve a series of distinct chemical transformations, each with a well-studied catalytic mechanism.

Isoleucine Biosynthesis:

Threonine Deaminase: The pathway begins with the deamination of L-threonine to α-ketobutyrate, catalyzed by threonine deaminase (also called threonine dehydratase). wikipedia.org This PLP-dependent enzyme first forms a Schiff base with threonine, followed by an elimination of water to form an enamine intermediate, which then hydrolyzes to α-ketobutyrate and ammonia. nih.gov

Acetohydroxyacid Synthase (AHAS): AHAS catalyzes the ThDP-dependent condensation of α-ketobutyrate with a two-carbon unit derived from pyruvate decarboxylation. nih.gov

Acetohydroxy acid isomeroreductase: This enzyme catalyzes a two-step reaction involving an alkyl migration and an NADPH-dependent reduction to form a dihydroxy acid intermediate.

Dihydroxyacid Dehydratase (DHAD): DHAD performs a dehydration reaction. The proposed mechanism involves the abstraction of a proton, with the resulting carbanion intermediate being stabilized by the essential Mg²⁺ ion and the iron-sulfur cluster, leading to the elimination of water. nih.gov

Branched-Chain Amino Acid Aminotransferase (BCAT): The final step is a classic PLP-dependent transamination to produce L-isoleucine. nih.govyoutube.com

Isoleucine Catabolism: The breakdown of isoleucine is a multi-step process that begins with a transamination reaction catalyzed by BCAT to form α-keto-β-methylvalerate. This is followed by oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase complex. Subsequent reactions, analogous to β-oxidation, ultimately yield acetyl-CoA and propionyl-CoA. wikipedia.orgyoutube.com Propionyl-CoA can be converted to succinyl-CoA, allowing its entry into the citric acid cycle. youtube.com

Binding Interactions of L-Isoleucine with Regulatory and Catalytic Enzyme Sites

L-isoleucine is a key regulator of its own biosynthetic pathway, primarily through allosteric feedback inhibition of the first enzyme, threonine deaminase. This regulation is a classic example of end-product inhibition.

Threonine deaminase possesses distinct catalytic (active) sites and regulatory (allosteric) sites. wikipedia.orgquizlet.com While the substrate L-threonine binds to the catalytic site, the end-product L-isoleucine binds to the allosteric sites. nih.gov The binding of L-isoleucine to the regulatory sites induces a conformational change in the enzyme, which reduces the affinity of the catalytic site for L-threonine, thereby slowing down the reaction rate. nih.gov

Structural studies of the regulatory domain of Escherichia coli threonine deaminase (EcIlvA) have identified the specific residues involved in isoleucine binding. The isoleucine molecule is held in a hydrophobic pocket, and its carboxyl group forms crucial hydrogen bonds. nih.gov The binding initiates a conformational change that propagates across the protein to the active site of an adjacent subunit. nih.gov

Interacting ResidueType of Interaction with L-Isoleucine
Phe352, Ile460Hydrogen bonding with carboxyl group (amide N)
Trp458, Gly350, Leu353Water-mediated hydrogen bonds with carboxyl group
Ile345, Ser351, Phe352Hydrophobic interactions with side chain
Tyr369, Ala377, Ile379Hydrophobic interactions with side chain
Ile460, Phe463Hydrophobic interactions with side chain
Table 1: Key residues in the regulatory site of E. coli threonine deaminase that interact with the allosteric inhibitor L-isoleucine. Data sourced from structural analysis. nih.gov

The presence of a methyl group on the α-carbon of this compound would likely disrupt the precise interactions within this binding pocket, potentially altering its efficacy as a regulatory molecule.

Kinetic Characterization of Isoleucine-Associated Enzymes

The kinetic properties of enzymes in the isoleucine pathway have been characterized to understand their efficiency and regulation. Threonine deaminase, as an allosteric enzyme, exhibits sigmoidal kinetics rather than the hyperbolic curve described by the Michaelis-Menten model, indicating cooperative binding of its substrate. wikipedia.org

The enzyme's activity is sensitively controlled by the concentrations of the inhibitor L-isoleucine and the activator L-valine. L-valine, the product of a parallel pathway, competes with L-isoleucine at the regulatory site, thereby activating the enzyme and ensuring a balanced production of branched-chain amino acids. wikipedia.org Studies on E. coli threonine deaminase have shown it possesses four inhibitor sites that bind isoleucine with high cooperativity. purdue.edu

Kinetic parameters for other enzymes in the pathway, such as DHAD, have also been determined.

EnzymeOrganismSubstrateK_M (mM)k_cat (s⁻¹)
Dihydroxy-acid dehydrataseArabidopsis thaliana(2R)-2,3-dihydroxy-3-methylbutanoate5.71.2
Table 2: Kinetic parameters for Dihydroxy-acid dehydratase with a natural substrate precursor for L-valine. uniprot.org

Protein Engineering of Enzymes for Modulating Isoleucine Pathways

Metabolic engineering often targets the enzymes of the isoleucine pathway to enhance the production of BCAAs or other valuable chemicals. Protein engineering techniques are employed to modify enzyme properties, such as substrate specificity, catalytic efficiency, and resistance to feedback inhibition.

A primary target for protein engineering is threonine deaminase. To increase L-isoleucine production, researchers have introduced mutations in the allosteric binding site to make the enzyme resistant to feedback inhibition by L-isoleucine. For example, mutating the key residue Phe352 in E. coli threonine deaminase results in an enzyme that can still bind isoleucine but is no longer inhibited by it, as the conformational signal is disrupted. nih.gov

Similarly, AHAS has been engineered to be feedback-resistant to valine, isoleucine, and leucine, which is crucial for creating microbial strains that overproduce these amino acids. nih.gov By altering residues in the regulatory subunit (IlvN), the inhibitory effect of the end-product amino acids can be eliminated. nih.gov

These protein engineering strategies could theoretically be adapted for the synthesis of non-natural amino acids. For instance, the active site of an enzyme like glutamate dehydrogenase has been engineered to accommodate novel substrates, leading to the production of L-homoalanine. nih.gov A similar approach, involving computational modeling and directed evolution, could potentially redesign an aminotransferase or another enzyme in the pathway to recognize and process this compound or its precursors.

Metabolic Engineering and Industrial Biotechnology of L Isoleucine

Development of L-Isoleucine Overproducing Strains in Microorganisms

The cornerstone of industrial L-isoleucine production is the development of microbial strains capable of overproducing and secreting the amino acid. The primary workhorses for this purpose are Corynebacterium glutamicum and Escherichia coli. acs.org The natural biosynthetic pathway for L-isoleucine is tightly controlled to prevent wasteful overproduction, involving complex feedback regulation where the final product, L-isoleucine, and other branched-chain amino acids inhibit key enzymatic steps. nih.govresearchgate.net

Initial strain development often relied on classical mutagenesis and screening. However, modern approaches center on rational metabolic engineering, where specific, targeted genetic modifications are made based on a deep understanding of the metabolic and regulatory networks. researchgate.net The goal is to channel the flow of carbon from central metabolism, typically starting from glucose, toward the L-isoleucine synthesis pathway. acs.org This involves increasing the supply of key precursors like L-threonine and pyruvate (B1213749) while simultaneously alleviating the native regulatory bottlenecks that would otherwise restrict production. nih.govresearchgate.net

Strategies for Strain Improvement: Gene Overexpression and Pathway Manipulation

A multitude of metabolic engineering strategies have been successfully employed to enhance L-isoleucine production by manipulating gene expression and metabolic pathways. These interventions aim to boost the activity of desired enzymes, eliminate competing pathways, and remove feedback inhibition.

Key strategies include:

Overexpression of Biosynthetic Genes: Increasing the expression of genes encoding crucial enzymes in the L-isoleucine pathway is a common and effective strategy. For instance, overexpressing genes such as ilvA (encoding threonine dehydratase), ilvB and ilvN (encoding acetohydroxy acid synthase), and the brnFE operon (encoding an export system) has been shown to significantly increase L-isoleucine titers in C. glutamicum. researchgate.net

Deregulation of Key Enzymes: The activities of several enzymes in the pathway are naturally inhibited by L-isoleucine. Engineering these enzymes to be feedback-resistant is critical for overproduction. This is often achieved by introducing specific point mutations in the corresponding genes.

Deletion of Competing Pathways: To maximize the carbon flux towards L-isoleucine, genes involved in competing metabolic pathways that drain key precursors are often deleted. For example, deleting the alaT gene in C. glutamicum increases the availability of pyruvate for L-isoleucine synthesis. researchgate.net Similarly, blocking pathways that consume L-threonine for purposes other than isoleucine synthesis has proven effective in E. coli. nih.govacs.org

Promoter Engineering: Replacing the native, regulated promoters of key biosynthetic genes with strong, constitutive promoters (like the tac promoter) can uncouple enzyme expression from natural cellular control, leading to sustained high-level production. researchgate.net

The following table summarizes research findings on genetic modifications to improve L-isoleucine production in Corynebacterium glutamicum.

Gene(s) ModifiedType of ModificationHost OrganismEffect on L-Isoleucine Production
alaT, brnQ, alrGene DeletionC. glutamicum WM001Deletion of alaT increased pyruvate supply; deletion of brnQ blocked re-uptake of extracellular L-isoleucine.
ilvAPromoter Exchange (native to tac)C. glutamicum WM001Increased the supply of the precursor 2-ketobutyric acid.
ilvBN, ppnK, lrp, brnFEGene OverexpressionC. glutamicum WM001Further improved L-isoleucine production, resulting in 32.1 g/L in fed-batch fermentation.

This table is based on data from a study on metabolic engineering of C. glutamicum WM001, which achieved a 34.3% increase in production compared to the original strain. researchgate.net

Optimization of Bioprocesses for L-Isoleucine Production and Chiral Derivatives

While genetic engineering of the microbial host is fundamental, optimizing the bioprocess conditions under which these strains are cultivated is equally crucial for achieving industrially viable titers, yields, and productivities. Fed-batch fermentation is a widely used strategy that allows for high-cell-density cultivation and controlled nutrient feeding to sustain production over an extended period. researchgate.net

Process optimization involves the fine-tuning of multiple parameters, including:

Medium Composition: Ensuring a balanced supply of carbon sources (e.g., glucose), nitrogen sources, phosphate, and essential vitamins and minerals.

Feeding Strategy: Implementing controlled feeding of substrates to avoid overflow metabolism and the accumulation of inhibitory byproducts.

Environmental Conditions: Maintaining optimal pH, temperature, and dissolved oxygen levels to support robust cell growth and enzymatic activity.

Beyond L-isoleucine itself, there is growing interest in producing its chiral derivatives, which are valuable as building blocks in pharmaceuticals. Enzymatic asymmetric synthesis represents a powerful strategy for producing optically pure amino acids. rsc.org This can involve using enzymes like amine dehydrogenases or transaminases, which catalyze the stereoselective synthesis of chiral amines from ketone precursors. nih.gov Protein engineering and process optimization are key to developing robust biocatalysts with high activity and selectivity for industrial applications. nih.gov

Integration of Metabolic Engineering with Synthetic Biology for Novel Isoleucine-Based Compounds

The convergence of metabolic engineering with synthetic biology is opening new frontiers in biotechnology, enabling the production of non-canonical amino acids (ncAAs) that have novel chemical functionalities. researchgate.netrsc.org While significant research has focused on optimizing L-isoleucine production, the biosynthesis of its specific derivative, 2-Methyl-L-isoleucine, in engineered microorganisms is not documented in available scientific literature. The production of such ncAAs typically requires the design and implementation of novel biosynthetic pathways or the engineering of existing enzymes to accept new substrates. nih.gov

Synthetic biology provides the tools to achieve this, including:

Genetic Code Expansion: This technique allows for the incorporation of ncAAs directly into proteins by creating new, orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize unused codons. nih.govfrontiersin.org

Enzyme Engineering: Directed evolution and rational design can be used to alter the substrate specificity of enzymes in the L-isoleucine pathway, potentially enabling them to process modified precursors and generate novel derivatives. nih.gov

Pathway Construction: Entirely new metabolic pathways can be assembled in a host organism to produce compounds not found in nature.

A pertinent example of this integration is the use of engineered L-isoleucine overproducers as a platform to synthesize other valuable derivatives. L-isoleucine serves as a direct precursor for the anti-glycolytic compound 4-hydroxyisoleucine. nih.govacs.org By introducing a heterologous L-isoleucine dioxygenase enzyme into a high-producing C. glutamicum strain, researchers can channel the flux from L-isoleucine into this novel, high-value product, demonstrating the potential to create cell factories for diverse isoleucine-based compounds.

Advanced Analytical Methodologies for Isoleucine Stereoisomers and Metabolites

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation of amino acid stereoisomers. The choice of technique depends on the sample matrix, the required sensitivity, and whether the goal is enantiomeric or diastereomeric resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis. For isomers like L-isoleucine, which lack a strong chromophore, direct UV detection offers limited sensitivity. Therefore, pre-column derivatization is commonly employed to attach a UV-active or fluorescent tag to the amino group. moca.net.ua

One common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the primary amino group of isoleucine, allowing for sensitive fluorescence detection (FLD) or UV detection. researchgate.net Another approach involves using di-tert-butyl dicarbonate (B1257347) for pre-column derivatization, enabling UV detection. moca.net.ua These methods are often applied in reversed-phase HPLC, typically using a C18 column, where separation is achieved based on the hydrophobicity of the derivatives. researchgate.netacs.org Optimized mobile phases, often consisting of buffered aqueous solutions with organic modifiers like acetonitrile (B52724) or methanol, are crucial for achieving good resolution between the isomers. researchgate.net While derivatization enhances sensitivity, methods for analyzing underivatized amino acids by HPLC-UV have also been developed, simplifying sample preparation. acs.org

Table 1: Example HPLC Conditions for Isoleucine Analysis after Derivatization
ParameterCondition 1 (Based on FMOC-Cl Derivatization)Condition 2 (General Reversed-Phase)
Column Shimadzu VP-ODS C18 (150 mm × 4.6 mm, 5 µm) researchgate.netC18 Column acs.org
Mobile Phase Sodium acetate (B1210297) buffer (pH 7.2)-methanol-acetonitrile (20:45:30) researchgate.netOptimized buffer with organic modifier acs.org
Detection UV at 262 nm researchgate.netUV Detection acs.org
Derivatizing Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) researchgate.netNone (Underivatized) or various moca.net.uaacs.org
Application Quantification of L-isoleucine methyl ester hydrochloride researchgate.netSimultaneous quantification of multiple essential amino acids acs.org

Ion Exchange Chromatography (IEC) is a classic and highly reliable method for the separation of amino acids. 193.16.218 This technique separates molecules based on their net charge, which for amino acids is dependent on the pH of the mobile phase. harvardapparatus.com In a typical setup, a cation exchange resin is used, where the amino acids, existing as cations at a low pH, bind to the negatively charged stationary phase. youtube.comresearchgate.net

Separation is achieved by eluting the bound amino acids with buffers of increasing pH or ionic strength. harvardapparatus.com As the pH increases, the amino acids gradually lose their positive charge, elute from the column, and are detected. For detection, a post-column derivatization step is almost always required, with ninhydrin (B49086) being the most common reagent. Ninhydrin reacts with the eluted amino acids to produce a colored compound that can be quantified spectrophotometrically. 193.16.218 IEC systems, often found in dedicated amino acid analyzers, are known for their robustness and reproducibility in quantifying amino acids from complex biological fluids and protein hydrolysates. 193.16.218researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) offers high resolution and sensitivity for amino acid analysis but requires that the analytes be chemically modified to become volatile. sigmaaldrich.com The polar nature of amino acids necessitates a derivatization step to block the active hydrogens on the amino, carboxyl, and side-chain functional groups. sigmaaldrich.comnist.gov

Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than traditional TMS derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process is often used where the carboxyl group is first esterified (e.g., to a methyl ester), followed by acylation of the amino group with reagents like methyl chloroformate or pentafluoropropionic anhydride (B1165640) (PFPA). nist.govmdpi.comnih.gov

Once derivatized, the volatile amino acid isomers are separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer not only quantifies the analytes but also provides structural information based on their characteristic fragmentation patterns, which aids in their definitive identification. nist.govpensoft.net

To resolve all four stereoisomers of isoleucine, chiral chromatography is indispensable. This can be achieved through two main approaches: direct and indirect separation.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer. sigmaaldrich.com CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for separating underivatized amino acid enantiomers. sigmaaldrich.com Polysaccharide-based CSPs have also demonstrated high enantioselectivity for amino acid derivatives. researchgate.net The different spatial arrangements of the stereoisomers lead to varying stabilities of the transient diastereomeric complexes formed with the CSP, resulting in different retention times and enabling separation.

Indirect Separation: In this approach, the amino acid stereoisomers are first reacted with a chiral derivatizing agent (e.g., L-FDVDA) to form diastereomeric pairs. jst.go.jpnih.gov These newly formed diastereomers have different physical properties and can be separated on a standard achiral column (such as a C18 or PBr column) using conventional HPLC. jst.go.jpnih.gov This method is powerful for both separation and identification, especially when coupled with mass spectrometry.

Spectroscopic Characterization for Stereochemical Assignment

While chromatography separates isomers, spectroscopy is crucial for their definitive structural and stereochemical identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for elucidating the stereochemistry of molecules like isoleucine without the need for derivatization or crystalline samples. rsc.orgrsc.org Both ¹H and ¹³C NMR spectra provide detailed information based on the distinct chemical environments of nuclei in different stereoisomers.

The key to differentiating isoleucine diastereomers (e.g., L-isoleucine vs. D-allo-isoleucine) lies in the chemical shifts (δ) and coupling constants (J) of the nuclei at and near the chiral centers, particularly the α-carbon. rsc.org Research has shown consistent trends that allow for unambiguous assignment:

¹H NMR: The chemical shift of the proton attached to the α-carbon (α-H) is highly sensitive to the relative stereochemistry of the α- and β-carbons. For N-acylated isoleucine derivatives, the α-H of the allo-diastereomer (e.g., D-allo-isoleucine) typically resonates at a higher chemical shift (further downfield) compared to the corresponding L-isoleucine diastereomer. rsc.orgresearchgate.net

¹³C NMR: The chemical shift of the α-carbon provides a complementary and confirmatory piece of evidence. In contrast to the proton shifts, the α-carbon of the allo-diastereomer generally appears at a lower chemical shift (further upfield) than that of the normal L-isoleucine diastereomer. researchgate.net

These predictable differences in chemical shifts provide a straightforward and reliable method for determining the stereochemical configuration of isoleucine residues in peptides and other complex molecules. rsc.orgresearchgate.net

Table 2: General NMR Trends for Differentiating Isoleucine Diastereomers
NucleusSpectroscopyObserved Trend (allo-isoleucine vs. L-isoleucine)Reference
α-Proton (α-H) ¹H NMRHigher chemical shift (downfield) rsc.orgresearchgate.net
α-Carbon (α-C) ¹³C NMRLower chemical shift (upfield) researchgate.net

Mass Spectrometry (MS and LC-MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool for the identification and quantification of isoleucine stereoisomers, including structurally unique compounds like 2-Methyl-L-isoleucine. The inherent challenge in analyzing these isomers lies in their identical molecular weights, which makes their distinction by mass spectrometry alone a complex task. However, the strategic use of chromatographic separation and specific mass spectrometric techniques allows for their successful resolution and characterization.

Liquid chromatography effectively separates isomers based on their physicochemical differences before they enter the mass spectrometer. For complex mixtures, ultra-high-performance liquid chromatography (UHPLC) offers enhanced resolution and sensitivity, enabling the separation of closely related isomers. nih.gov Following separation, the mass spectrometer provides highly sensitive and specific detection.

A significant advantage of MS is its ability to perform tandem mass spectrometry (MS/MS), which involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation into product ions. This process, often achieved through collision-induced dissociation (CID), generates a unique fragmentation pattern that serves as a "fingerprint" for a particular molecule. rsc.orgrsc.org While isoleucine and its common isomer, leucine (B10760876), produce a common primary fragment ion at m/z 86 (due to the loss of the carboxyl group), they can be distinguished by their characteristic secondary fragment ions. researchgate.net For instance, leucine typically yields a fragment at m/z 43, whereas isoleucine produces a characteristic fragment at m/z 69. researchgate.net It is anticipated that this compound would also produce a unique fragmentation pattern, likely with a shift in mass-to-charge ratios corresponding to the additional methyl group, which would be crucial for its specific identification.

High-resolution mass spectrometry, utilizing instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can further aid in the confirmation of elemental composition and the identification of unknown metabolites. nih.govnih.gov

For quantification, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. nih.gov This technique offers exceptional selectivity and sensitivity, allowing for the accurate measurement of isoleucine stereoisomers in complex biological matrices. nih.govmdpi.com The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantitative analyses. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Isoleucine Isomer Analysis This table is a representative example based on common findings for isoleucine and its isomers and is intended to illustrate the analytical approach.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
L-Isoleucine 132.1 86.1, 69.1 15, 20 5.2
L-Alloisoleucine 132.1 86.1, 69.1 15, 20 5.8
L-Leucine 132.1 86.1, 43.1 15, 22 6.1
This compound (Predicted) 146.1 100.1, [Specific Fragments] Optimized Variable

Pre-column and Post-column Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to enhance the analytical properties of compounds, which is particularly useful for amino acids that may exhibit poor chromatographic retention or low detector response in their native form. actascientific.com Both pre-column and post-column derivatization strategies are widely used in the analysis of isoleucine stereoisomers to improve sensitivity and selectivity. shimadzu.ruresearchgate.net

Pre-column Derivatization

In this approach, the amino acids are chemically modified before their injection into the LC system. actascientific.com This strategy offers several advantages, including the potential for higher sensitivity and the ability to use a wider range of derivatizing reagents. shimadzu.ru The resulting derivatives often have improved chromatographic properties, allowing for better separation on reverse-phase columns. nih.gov

For the chiral separation of stereoisomers like this compound, pre-column derivatization with a chiral reagent is a powerful technique. nih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, react with the amino group of the amino acid to form diastereomers. nih.govbiorxiv.org These diastereomers possess different physicochemical properties and can be readily separated on a standard achiral column.

Other common pre-column derivatizing agents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comaxionlabs.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.govaxionlabs.com

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. actascientific.com

The choice of derivatizing agent depends on the specific analytical requirements, such as the desired level of sensitivity and the type of detector available.

Table 2: Common Pre-column Derivatization Reagents for Amino Acid Analysis

Derivatizing Reagent Abbreviation Target Functional Group Detection Method Key Advantages
o-Phthalaldehyde OPA Primary Amines Fluorescence High sensitivity, rapid reaction
9-Fluorenylmethyl Chloroformate FMOC Primary & Secondary Amines Fluorescence Forms stable derivatives
Phenylisothiocyanate PITC Primary & Secondary Amines UV Absorbance Well-established method
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA Primary Amines UV Absorbance Enables chiral separation

Post-column Derivatization

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytical column, just before the detector. researchgate.netyoutube.com This method is advantageous because it avoids potential interference from the derivatizing reagent during the chromatographic separation and is generally more robust and reproducible for routine analysis. shimadzu.ru

The most common post-column derivatization reagent for amino acids is ninhydrin . shimadzu.ruyoutube.com Ninhydrin reacts with primary and secondary amino acids to produce a colored compound (Ruhemann's purple) that can be detected by visible light absorbance. This method is a well-established and reliable technique for the quantitative analysis of amino acids.

Another popular post-column reagent is o-phthalaldehyde (OPA) , which, as in pre-column derivatization, forms fluorescent derivatives with primary amino acids. youtube.commdpi.com The key difference is that the reaction occurs after the separation of the native amino acids.

Post-column derivatization is often coupled with ion-exchange chromatography for the separation of amino acids. researchgate.net This approach provides excellent separation of a wide range of amino acids in a single run.

The selection between pre-column and post-column derivatization depends on the specific goals of the analysis. Pre-column derivatization is often favored for high-sensitivity applications and chiral separations, while post-column derivatization is a robust choice for routine quantitative analysis of total amino acid content.

Biological Significance and Interplay in Metabolic Networks

Role as a Constituent of Peptides and Proteins

While not one of the 20 common proteinogenic amino acids, 2-Methyl-L-isoleucine and its stereoisomers are found in specialized, naturally occurring peptides, most notably in the actinomycin family of antibiotics produced by Streptomyces species. These cyclic depsipeptides are characterized by a phenoxazinone chromophore and two pentapeptide lactone rings. The specific stereoisomers of isoleucine, such as D-isoleucine, D-alloisoleucine, and N-methyl-L-alloisoleucine, are incorporated into these peptides, and their presence is crucial for the biological activity of the actinomycins. nih.govnih.gov The biosynthesis of these complex molecules involves non-ribosomal peptide synthetases, which can incorporate non-standard amino acids.

The presence of different isoleucine stereoisomers gives rise to a variety of actinomycin compounds. For instance, actinomycin C1 contains D-valine and N-methyl-L-valine, while actinomycin C2 contains one residue of D-alloisoleucine in place of D-valine, and actinomycin C3 contains two residues of D-alloisoleucine. nih.gov Studies have shown that supplementing the culture medium of Streptomyces with different isoleucine stereoisomers can lead to the production of different actinomycin mixtures. nih.gov This highlights the role of the precursor pool in determining the final structure of these natural peptides.

In the context of modern protein engineering, methods have been developed for the site-specific incorporation of unnatural amino acids, including isomers of isoleucine, into proteins. utoronto.caacs.org This allows for the creation of proteins with novel properties and functions. Techniques such as tandem mass spectrometry are crucial for identifying and differentiating between isomeric amino acid residues like leucine (B10760876) and isoleucine within peptide sequences. rsc.orgnih.govnih.govwvu.eduresearchgate.net

Actinomycin VariantIsoleucine Stereoisomer(s) PresentProducing Organism (Example)
Actinomycin C2D-alloisoleucineStreptomyces chrysomallus
Actinomycin C3D-alloisoleucineStreptomyces chrysomallus
Actinomycin E1D-isoleucine, N-methyl-L-alloisoleucineStreptomyces parvulus
Actinomycin E2D-isoleucine, N-methyl-L-alloisoleucineStreptomyces parvulus

Contribution to the Branched-Chain Amino Acid Pool Dynamics and Interconversion

This compound is one of the three branched-chain amino acids (BCAAs), along with leucine and valine. These essential amino acids share common initial steps in their catabolic pathways, which leads to a dynamic interplay within the BCAA pool. nih.govnih.govnih.gov The balance of BCAA intake and loss is under homeostatic control, with circulating levels maintained in a fasted state and returning to baseline within hours after feeding. nih.gov

The first step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). nih.govnih.gov This reaction is crucial for the interconversion of BCAAs and for linking BCAA metabolism with the metabolism of other amino acids, particularly glutamate (B1630785) and alanine. nih.gov The reversibility of this step allows for the synthesis of one BCAA from its corresponding BCKA using the amino group from another BCAA.

A key aspect of BCAA pool dynamics is the tissue-specific expression of the enzymes involved in their catabolism. The initial transamination occurs predominantly in skeletal muscle, while the subsequent irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, occurs in various tissues, including the liver. nih.govyoutube.com This spatial separation of enzymatic steps leads to an inter-organ flux of BCAAs and their corresponding BCKAs.

In certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKD complex leads to the accumulation of BCAAs and their toxic by-products. In MSUD patients, L-isoleucine can be slowly converted to L-alloisoleucine in vivo through a keto-enol tautomeric racemization of its corresponding BCKA, 2-keto-3-methylvalerate. nih.gov

Branched-Chain Amino AcidTypical Circulating Level in Fasted State (μM)Corresponding Branched-Chain α-Keto Acid
Leucine100α-ketoisocaproate (KIC)
Isoleucine60α-keto-β-methylvalerate (KMV)
Valine200α-ketoisovalerate (KIV)

Participation in Central Carbon and Nitrogen Metabolism Pathways

The catabolism of this compound provides a direct link to central carbon and nitrogen metabolism. The breakdown of its carbon skeleton ultimately yields intermediates of the Krebs cycle, while the removal of its amino group contributes to the cellular nitrogen pool. nih.govnih.gov

The catabolic pathway of isoleucine diverges after the initial shared steps with other BCAAs. Following the conversion to its α-keto acid, 2-keto-3-methylvalerate, and subsequent oxidative decarboxylation to 2-methylbutyryl-CoA, the pathway proceeds through a series of reactions that ultimately yield acetyl-CoA and propionyl-CoA. nih.govnih.gov Acetyl-CoA can directly enter the Krebs cycle for complete oxidation to CO2 or be used for the synthesis of fatty acids and ketone bodies. nih.gov Propionyl-CoA can be converted to succinyl-CoA, another Krebs cycle intermediate, making isoleucine both a ketogenic and a glucogenic amino acid. nih.govyoutube.comkhanacademy.org

From a nitrogen metabolism perspective, the initial transamination of isoleucine plays a crucial role. The amino group from isoleucine is transferred to α-ketoglutarate to form glutamate, a central molecule in amino acid metabolism. nih.gov Glutamate can then be used for the synthesis of other non-essential amino acids or deaminated to release ammonia for the urea cycle. This process effectively channels the nitrogen from isoleucine into the broader nitrogen metabolism of the cell. nih.gov

EnzymeReactionMetabolic Pathway Link
Branched-chain aminotransferase (BCAT)Isoleucine + α-ketoglutarate ⇌ α-keto-β-methylvalerate + GlutamateNitrogen Metabolism
Branched-chain α-keto acid dehydrogenase (BCKD) complexα-keto-β-methylvalerate → 2-methylbutyryl-CoA + CO2Carbon Metabolism
Propionyl-CoA carboxylasePropionyl-CoA → D-methylmalonyl-CoAKrebs Cycle (via Succinyl-CoA)
Methylmalonyl-CoA mutaseL-methylmalonyl-CoA → Succinyl-CoAKrebs Cycle

Involvement in Intermediary Metabolite Production and Metabolic Fluxes

The catabolism of this compound is a significant source of key intermediary metabolites that influence metabolic fluxes throughout the cell. The production of acetyl-CoA and succinyl-CoA from the breakdown of isoleucine directly feeds into the Krebs cycle, a central hub of cellular metabolism. nih.govnih.govwikipedia.org This anaplerotic role of isoleucine catabolism helps to replenish Krebs cycle intermediates that may be withdrawn for biosynthetic purposes.

The generation of these metabolites has wide-ranging effects on cellular energy production and biosynthesis. Acetyl-CoA is a pivotal molecule that can be completely oxidized in the Krebs cycle to generate ATP, or it can be used as a building block for the synthesis of fatty acids and cholesterol. nih.gov Succinyl-CoA is also an integral part of the Krebs cycle and is involved in heme synthesis.

Amino AcidMetabolic Fate of Carbon SkeletonClassification
IsoleucineAcetyl-CoA, Succinyl-CoAGlucogenic and Ketogenic
LeucineAcetyl-CoA, AcetoacetateKetogenic
ValineSuccinyl-CoAGlucogenic
AlaninePyruvate (B1213749)Glucogenic
PhenylalanineFumarate, AcetoacetateGlucogenic and Ketogenic

Regulatory Interplay within Broader Cellular Metabolic Networks

This compound, as a branched-chain amino acid, plays a significant role in the regulation of broader cellular metabolic networks. BCAAs, and particularly leucine, are well-known activators of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govwikipedia.orgnih.govresearchgate.net While leucine is the most potent activator of mTOR, isoleucine has also been shown to independently regulate mTOR signaling and protein synthesis. nih.gov The activation of mTOR by BCAAs promotes protein synthesis and inhibits autophagy, thereby coordinating cellular growth with nutrient availability.

Beyond mTOR signaling, the metabolism of isoleucine is subject to intricate feedback regulation. For instance, L-isoleucine acts as an allosteric inhibitor of threonine deaminase, the first enzyme in its own biosynthetic pathway. nih.gov This feedback inhibition ensures that the intracellular concentration of isoleucine is tightly controlled.

The catabolism of BCAAs is also regulated at the level of the branched-chain α-keto acid dehydrogenase (BCKD) complex. The activity of this enzyme complex is controlled by a phosphorylation/dephosphorylation cycle, which is in turn influenced by the nutritional status of the organism. youtube.com This regulation allows for the coordinated control of BCAA breakdown in response to dietary intake and metabolic demands.

Furthermore, the intermediates of isoleucine metabolism can have regulatory effects. For example, the propionyl-CoA derived from isoleucine catabolism can influence the Krebs cycle and gluconeogenesis. The interplay between BCAA metabolism and other metabolic pathways, such as glucose and fatty acid metabolism, is an active area of research, with implications for metabolic diseases like obesity and type 2 diabetes. researchgate.net

Essential Amino AcidEffect on mTOR PhosphorylationEffect on S6K1 PhosphorylationEffect on Fractional Protein Synthesis Rate
LeucineIncreaseIncreaseIncrease
IsoleucineIncreaseIncreaseIncrease
ArginineDecrease upon omission--
Methionine--Decrease upon omission

Future Directions in 2 Methyl L Isoleucine Research

Elucidation of Uncharacterized Biosynthetic and Catabolic Pathways and Enzymes

While the canonical biosynthetic and catabolic pathways of L-isoleucine are well-documented, the metabolic fate of its methylated counterpart, 2-Methyl-L-isoleucine, remains largely uncharted territory. Future research must focus on identifying and characterizing the enzymatic machinery and regulatory networks governing its formation and degradation. In microorganisms, a variety of pathways for isoleucine biosynthesis are known, with the threonine pathway being the most common. researchgate.net However, alternative routes, such as the pyruvate (B1213749) pathway and the glutamate (B1630785) pathway, also exist, highlighting the metabolic flexibility that may accommodate or produce methylated analogs. researchgate.net

A significant area of investigation will be the exploration of "underground metabolism," where the promiscuous activities of known enzymes may lead to the synthesis of non-canonical amino acids like this compound. nih.gov For instance, studies in E. coli have revealed novel pathways for 2-ketobutyrate (a key isoleucine precursor) biosynthesis, demonstrating that metabolic networks can harness enzyme promiscuity to create redundancy and flexibility. nih.gov Future work should employ techniques like isotope labeling to trace the incorporation of potential precursors into this compound, thereby uncovering novel biosynthetic routes.

On the catabolic side, the degradation of L-isoleucine proceeds through a series of enzymatic steps involving transamination, oxidative decarboxylation, and beta-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. nih.govresearchgate.netnih.gov Research should investigate whether this compound is a substrate for the enzymes in this pathway, such as branched-chain amino acid aminotransferase (BCAAT) and branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netresearchgate.net It is plausible that the methyl group at the alpha-carbon sterically hinders the binding or catalysis by these enzymes, necessitating alternative catabolic routes. The identification of novel hydratases, dehydrogenases, and thiolases specific to this compound catabolism will be a critical step forward.

Enzyme Class Potential Role in this compound Metabolism Known Isoleucine Pathway Enzyme
AminotransferasesCatalyze the initial removal of the amino group.Branched-chain amino acid aminotransferase (IlvE) genome.jp
DehydrogenasesInvolved in the oxidative decarboxylation of the resulting α-keto acid and subsequent oxidation steps.Branched-chain α-keto acid dehydrogenase complex researchgate.net
HydratasesCatalyze the addition of water across a double bond in the carbon skeleton.Enoyl-CoA hydratase (e.g., Tiglyl-CoA hydrase) nih.govnih.gov
ThiolasesCleave the carbon chain to yield smaller CoA esters.β-ketothiolase

Advancements in Asymmetric and Diastereoselective Synthesis Methodologies

The presence of two chiral centers in this compound (at the α and β carbons) means it can exist as four possible stereoisomers. The development of highly efficient and stereoselective synthetic routes to access each of these isomers in high purity is paramount for studying their distinct biological activities. Current research in the asymmetric synthesis of unusual amino acids provides a strong foundation for this endeavor. researchgate.netnih.govmdpi.com

Future synthetic strategies will likely focus on several key areas:

Chiral Auxiliaries and Templates: The use of chiral auxiliaries, such as those derived from Evans' oxazolidinones or chiral sultams, has proven effective in controlling stereochemistry during alkylation reactions. rsc.org Further refinement of these methods, specifically for the introduction of the α-methyl group onto an isoleucine precursor scaffold, is a promising avenue.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (metal-based or organocatalytic) for the enantioselective and diastereoselective synthesis of this compound is a major goal. acs.org This could involve, for example, the asymmetric hydrogenation of a dehydroamino acid precursor or the stereoselective alkylation of a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst. researchgate.net

Chemoenzymatic Approaches: Combining the strengths of chemical synthesis and enzymatic catalysis offers a powerful strategy. google.com For instance, a racemic or diastereomeric mixture of a 2-Methyl-isoleucine precursor could be resolved using a stereoselective enzyme, such as a hydantoinase or an amidase, to produce the desired stereoisomer in high enantiomeric excess. google.com

Synthetic Approach Description Potential Application to this compound
Chiral Pool Synthesis Utilization of readily available chiral starting materials.Starting from a specific stereoisomer of isoleucine or a related chiral molecule.
Asymmetric Alkylation Stereoselective addition of an alkyl group to a prochiral enolate.Introduction of the α-methyl group to a protected isoleucine precursor.
Catalytic Hydrogenation Use of chiral catalysts to stereoselectively reduce a C=C or C=N double bond.Reduction of a dehydro-2-methyl-isoleucine precursor.
Enzymatic Resolution Separation of stereoisomers using a stereospecific enzyme.Resolution of a racemic mixture of this compound or its derivatives.

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

To fully understand the physiological role and metabolic impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—will provide a comprehensive picture of how this compound influences cellular networks. mdpi.comucdavis.edu

Future research should employ multi-omics strategies to compare the effects of L-isoleucine and this compound supplementation in various model systems. wisc.edubiorxiv.org Metabolomic profiling, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can identify changes in the levels of downstream and related metabolites, revealing metabolic bottlenecks or shunts caused by this compound. europeanreview.orgmdpi.com For example, an accumulation of upstream intermediates in the isoleucine catabolic pathway could indicate enzymatic inhibition by the methylated analog.

Transcriptomic and proteomic analyses can then correlate these metabolic changes with alterations in gene and protein expression. nih.gov This could reveal regulatory feedback loops, where the presence of this compound up- or down-regulates the expression of enzymes and transporters involved in BCAA metabolism. Combining these datasets can help construct detailed metabolic network models, predicting the flux of metabolites through various pathways and identifying key regulatory nodes. mdpi.com Such studies will be crucial in determining whether this compound has distinct metabolic effects compared to its canonical counterpart, which has been implicated in metabolic health and disease. wisc.edunih.gov

Exploration of Novel Biocatalytic Applications and Enzyme Discovery

The unique stereochemistry of this compound makes it an interesting target and tool for biocatalysis. The discovery and engineering of enzymes that can synthesize or modify this compound could lead to novel biotechnological applications.

A primary goal is the discovery of novel enzymes with activity towards this compound or its precursors. This can be achieved through several approaches:

Genome Mining: Searching genomic and metagenomic databases for sequences homologous to known amino acid metabolizing enzymes could identify novel candidates with potentially altered substrate specificity. acs.org

Directed Evolution: Existing enzymes, such as aminotransferases or dehydrogenases from the isoleucine pathway, can be subjected to laboratory evolution to enhance their activity towards this compound or to create novel catalytic functions.

Computational Enzyme Design: Structural biology and computational modeling can be used to rationally design enzymes with bespoke catalytic activities for the synthesis of non-canonical amino acids. acs.org

Once identified or engineered, these enzymes could be used as biocatalysts for the sustainable and highly selective production of specific this compound stereoisomers. Furthermore, enzymes that utilize this compound as a substrate could be employed in the development of biosensors or in bioremediation applications.

Theoretical and Computational Studies on Isoleucine Reactivity and Conformational Dynamics

Theoretical and computational methods are powerful tools for investigating the fundamental properties of molecules like this compound at an atomic level. pitt.edu Future research in this area will provide insights that are often difficult to obtain through experimental means alone.

Computational studies can be employed to understand how the addition of an α-methyl group affects the chemical reactivity and physical properties of isoleucine. Density functional theory (DFT) calculations, for example, can be used to determine the effects on pKa values, bond dissociation energies, and the stability of reaction intermediates. This information is critical for understanding its behavior in enzymatic reactions and for designing chemical syntheses.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of this compound, both as a free molecule and as a residue within a peptide or protein. pitt.edu These simulations can explore the accessible conformational space of the side chain and determine how the α-methyl group restricts its flexibility compared to the canonical isoleucine side chain. researchgate.net This has important implications for protein folding, stability, and protein-ligand interactions, as the conformational constraints imposed by a this compound residue could be used to stabilize specific peptide conformations or to probe the active sites of enzymes. mdpi.com

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) data via pathway enrichment tools (MetaboAnalyst, STRING). Use network pharmacology to map interactions between targets and downstream pathways .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal or human models?

  • Methodological Answer : Follow ARRIVE 2.0 for animal studies and WHO-GCP for clinical trials. Obtain IRB/IACUC approvals before experimentation. Disclose conflicts of interest and funding sources in manuscripts .

Q. How should researchers address conflicting data on this compound’s toxicity in published literature?

  • Methodological Answer : Perform comparative toxicity assays (e.g., Ames test, zebrafish embryotoxicity) under standardized conditions. Publish detailed protocols and raw data to enable third-party verification. Use GRADE criteria to assess evidence quality in reviews .

Cross-Disciplinary Applications

Q. What strategies bridge chemical synthesis and systems biology to study this compound’s role in disease?

  • Methodological Answer : Collaborate with synthetic chemists to develop isotopologs for flux analysis. Use genome-scale metabolic models (e.g., Recon3D) to predict in vivo impacts. Validate findings in knockout models or patient-derived cells .

Q. How can machine learning enhance the discovery of this compound derivatives with improved bioactivity?

  • Methodological Answer : Train QSAR models on curated bioactivity datasets (e.g., ChEMBL). Use generative adversarial networks (GANs) to propose novel derivatives. Validate top candidates via synthesis and high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.